molecular formula C19H12BrNOS B10838296 (4-bromophenyl)(10H-phenothiazin-10-yl)methanone

(4-bromophenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B10838296
M. Wt: 382.3 g/mol
InChI Key: HIHPKBOMPNDAIA-UHFFFAOYSA-N
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Description

(4-bromophenyl)(10H-phenothiazin-10-yl)methanone is a compound that combines a bromophenyl group with a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications, particularly in the fields of medicine and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with phenothiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-bromophenyl)(10H-phenothiazin-10-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of luminescent materials and organic electronics.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(10H-phenothiazin-10-yl)methanone is primarily related to its ability to interact with various molecular targets. The phenothiazine moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, it can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C19H12BrNOS

Molecular Weight

382.3 g/mol

IUPAC Name

(4-bromophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H12BrNOS/c20-14-11-9-13(10-12-14)19(22)21-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12H

InChI Key

HIHPKBOMPNDAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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